molecular formula C8H11NO B155150 2-Amino-1-phenylethanol CAS No. 1936-63-6

2-Amino-1-phenylethanol

Cat. No. B155150
CAS RN: 1936-63-6
M. Wt: 137.18 g/mol
InChI Key: ULSIYEODSMZIPX-UHFFFAOYSA-N
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Description

2-Amino-1-phenylethanol, also known as β-phenyl-ethanolamine, is an organic compound with the formula C8H11NO. It belongs to the class of organic compounds known as phenylethylamines, which are compounds containing a phenylethylamine moiety, which consists of a phenyl group substituted by an ethanolamine.



Synthesis Analysis

The synthesis of 2-Amino-1-phenylethanol typically involves the reaction of phenylacetaldehyde with nitromethane, followed by reduction of the nitro group to an amino group. This is a multi-step process that requires careful control of reaction conditions.



Molecular Structure Analysis

The molecular structure of 2-Amino-1-phenylethanol consists of a benzene ring (phenyl group) attached to a two-carbon chain (ethanol), with an amino group (-NH2) attached to the second carbon atom. This gives the molecule both polar (due to the presence of the amino group) and nonpolar (due to the presence of the phenyl group) characteristics.



Chemical Reactions Analysis

As an amine, 2-Amino-1-phenylethanol can participate in a variety of chemical reactions. For example, it can react with carboxylic acids to form amides, or with aldehydes and ketones to form imines. The phenyl group can also undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

2-Amino-1-phenylethanol is a solid at room temperature, with a melting point of around 59-63°C. It is soluble in water due to the presence of the polar amino group, but its solubility is limited by the nonpolar phenyl group.


Scientific Research Applications

Conformational Landscapes and Molecular Structure

  • Infrared Spectroscopy and Molecular Conformations : The conformational landscapes of 2-amino-1-phenylethanol have been studied using infrared ion dip spectroscopy. This compound and its water complexes exhibit molecular conformers stabilized by intramolecular hydrogen bonding (R. Graham et al., 1999).
  • Shape of Biomolecules by Microwave Spectroscopy : Free jet microwave absorption studies have revealed several conformational species of 2-amino-1-phenylethanol, indicating its role in understanding molecular shapes and interactions (S. Melandri et al., 2009).

Biotechnological Applications

  • Metabolic Engineering in E. coli : Research has demonstrated the construction of a synthetic pathway in Escherichia coli for producing 2-phenylethanol from glucose, highlighting its potential in biotechnological applications (Z. Kang et al., 2014).
  • Enzymatic Studies and Synthesis Methods : Studies on enzymes like Pseudomonas cepacia lipase have shown their efficiency in synthesizing enantiomerically pure 2-amino-1-phenylethanols (K. Lundell & L. Kanerva, 1995).
  • Optimization of 2-Phenylethanol Production : Significant advancements have been made in the microbial production of 2-phenylethanol, an aromatic alcohol with rose-like odor, especially in Saccharomyces cerevisiae, demonstrating the compound's importance in flavor and fragrance industries (Else-Jasmijn Hassing et al., 2019).

Chemical Synthesis and Analysis

  • Enantioselective Syntheses : Research has developed methods for the enantioselective synthesis of 2-amino-1-phenylethanol, showing its significance in creating optically active substances (S. Tanielyan et al., 2006).
  • Spectroscopic Studies : Spectroscopic techniques like FT-IR, FT-Raman, NMR, and UV analysis have been used to investigate the molecular structure and properties of 2-amino-1-phenylethanol, indicating its potential in various scientific applications (K. Subashini & S. Periandy, 2016).

Miscellaneous Applications

  • Synergist in UV-Curing Applications : 2-(N-Methyl-N-phenylamino)-1-phenylethanol has been used as an aminoalcohol synergist in UV-curing applications, demonstrating its chemical utility in industrial processes (N. Arsu, 2002).

Safety And Hazards

Like many amines, 2-Amino-1-phenylethanol is a corrosive substance that can cause burns and eye damage. It should be handled with care, using appropriate personal protective equipment. It’s also harmful if swallowed or inhaled.


Future Directions

The future directions for research into 2-Amino-1-phenylethanol could include exploring its potential uses in pharmaceuticals or as a building block for the synthesis of more complex molecules. However, any such research would need to take into account the safety hazards associated with this compound.


properties

IUPAC Name

2-amino-1-phenylethanol
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InChI

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2
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InChI Key

ULSIYEODSMZIPX-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)O
Source PubChem
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Molecular Formula

C8H11NO
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DSSTOX Substance ID

DTXSID10864094
Record name (±)-Phenylethanolamine
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Molecular Weight

137.18 g/mol
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Physical Description

Pale yellow solid; [Merck Index] Light yellow solidified mass or fragments; [Sigma-Aldrich MSDS], Solid
Record name Phenylethanolamine
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Record name 2-Hydroxyphenethylamine
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Solubility

45.8 mg/mL
Record name 2-Hydroxyphenethylamine
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Vapor Pressure

0.00132 [mmHg]
Record name Phenylethanolamine
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Product Name

2-Amino-1-phenylethanol

CAS RN

7568-93-6
Record name (±)-Phenylethanolamine
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Record name Phenylethanolamine
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Record name 2-Amino-1-phenylethanol
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Record name Benzenemethanol, .alpha.-(aminomethyl)-
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Record name α-(aminomethyl)benzyl alcohol
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Record name PHENYLETHANOLAMINE
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Record name 2-Hydroxyphenethylamine
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Melting Point

56.5 °C
Record name 2-Hydroxyphenethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
767
Citations
M Sobiech, T Żołek, P Luliński, D Maciejewska - Talanta, 2016 - Elsevier
… Therefore, in the present studies (R,S)-2-amino-1-phenylethanol was selected as the … In this paper, the synthesis of (R,S)-2-amino-1-phenylethanol imprinted polymers as the separation …
Number of citations: 37 www.sciencedirect.com
SK Tanielyan, N Marin, G Alvez… - … process research & …, 2006 - ACS Publications
Two enantioselective methods for the synthesis of 2-amino-1-phenylethanol have been developed. The first utilizes an enantioselective oxazaborolidine-catalyzed borane reduction of 2…
Number of citations: 21 pubs.acs.org
K Taniguchi, M Aruga, M Yasutake… - Organic & Biomolecular …, 2008 - pubs.rsc.org
The optical resolution of 2-amino-1-phenylethanol (2-APE) by the solvent switch method was investigated using dehydroabietic acid (DAA), a natural chiral acid obtained as one of the …
Number of citations: 25 pubs.rsc.org
LT Kanerva, K Rahiala, E Vänttinen - Journal of the Chemical Society …, 1992 - pubs.rsc.org
… deacylation of diacylated 2-amino-1-phenylethanol stops at … Also the enzymatic acylation of 2-amino-1-phenylethanol … However, the direct acylation of 2-amino-1-phenylethanol or …
Number of citations: 29 pubs.rsc.org
X Ge, Y Mo, G Xing, L Ji, H Zhao, J Chen, B He… - Bioorganic …, 2018 - Elsevier
… All these compounds bear the same classical scaffold of 2-amino-1-phenylethanol as seen … of the classical scaffold of 2-amino-1-phenylethanol. Pharmacological characterization of …
Number of citations: 16 www.sciencedirect.com
RJ Graham, RT Kroemer, M Mons… - The Journal of …, 1999 - ACS Publications
The conformational landscapes of 2-amino-1-phenylethanol and its 1:1 water complexes have been investigated by UV band contour, UV−UV hole-burning, and IR−UV ion dip …
Number of citations: 100 pubs.acs.org
S Melandri, S Ragno, A Maris - The Journal of Physical Chemistry …, 2009 - ACS Publications
… We report a free jet microwave absorption study of 2-amino-1-phenylethanol and 2-… conformational species: two conformers for 2-amino-1-phenylethanol and three for 2-methylamino-1-…
Number of citations: 16 pubs.acs.org
A Iuliano, D Pini, P Salvadori - Tetrahedron: Asymmetry, 1995 - Elsevier
The aminoalcohols (1R)-2-N[(R)-1-phenylethyl]amino-1-phenylethanol, (1R)-2-N[(S)-1-phenylethyl]amino-1-phenylethanol, and (1R)-2-N-methyl-N[(R)-1-phenylethyl]amino-1-…
Number of citations: 25 www.sciencedirect.com
CM Baker, GH Grant - The Journal of Physical Chemistry B, 2007 - ACS Publications
… Here we address this problem by using molecular mechanics simulations to build up a detailed picture of the conformational behavior of 2-amino-1-phenylethanol, a noradrenaline …
Number of citations: 11 pubs.acs.org
J Steinreiber, M Schürmann… - Advanced Synthesis …, 2007 - Wiley Online Library
… Abstract: The applicability of the recent published bienzymatic protocol for the synthesis of (R)-2amino-1-phenylethanol was tested using l-threonine aldolase from Pseudomonas putida …
Number of citations: 45 onlinelibrary.wiley.com

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